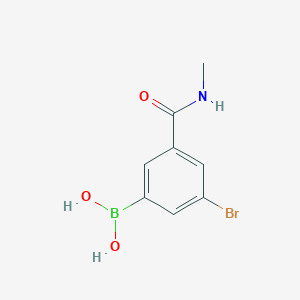

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid

Description

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid (CAS: 2121515-18-0, molecular weight: 257.88 g/mol) is a brominated arylboronic acid derivative featuring an N-methylaminocarbonyl substituent at the meta position relative to the boronic acid group . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex aromatic systems, such as pyrrolo[2,3-b]pyridine derivatives used in antiviral drug discovery . Its structural uniqueness lies in the combination of a boronic acid group, a bromine atom (providing a handle for further functionalization), and the N-methylaminocarbonyl moiety, which introduces steric and electronic effects distinct from simpler phenylboronic acids.

Properties

IUPAC Name |

[3-bromo-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDDEMWGXPFMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191728 | |

| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-18-0 | |

| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Dibrominated Precursor

The lithiation-borylation approach begins with 3,5-dibromobenzoic acid as the starting material. This precursor undergoes conversion to its acid chloride using thionyl chloride () under reflux conditions. The acid chloride is subsequently treated with methylamine in the presence of triethylamine () to form 3,5-dibromo-N-methylbenzamide. This step achieves a yield of approximately 85–90% under anhydrous conditions.

Reaction Conditions :

-

Thionyl chloride: 1.2 equivalents, reflux for 3 hours.

-

Methylamine: 2.0 equivalents in dry tetrahydrofuran (THF), stirred at 0°C for 2 hours.

Directed ortho-Metalation and Boronation

The dibromo intermediate is subjected to directed ortho-metalation using n-butyllithium () in THF at -78°C. The methylcarbamoyl group acts as a directing group, facilitating deprotonation at the ortho position relative to the amide functionality. Subsequent quenching with trimethyl borate () introduces the boronic acid moiety via nucleophilic displacement of the bromine atom.

Critical Parameters :

-

Temperature: Strict maintenance of -78°C to prevent side reactions.

-

Stoichiometry: 1.1 equivalents of and 3.0 equivalents of .

-

Workup: Hydrolysis with 1 M HCl to convert the boronate ester to boronic acid.

Yield : 60–65% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Suzuki-Miyaura Cross-Coupling Approach

Preparation of the Boronic Ester Intermediate

An alternative route involves synthesizing a boronic ester precursor, such as 5-bromo-3-(N-methylaminocarbonyl)phenylpinacol boronate. This is achieved via palladium-catalyzed Miyaura borylation of 3,5-dibromo-N-methylbenzamide using bis(pinacolato)diboron () and a palladium catalyst (e.g., ).

Reaction Conditions :

-

Catalyst: 5 mol% .

-

Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf).

-

Solvent: Dimethoxyethane (DME), reflux for 12 hours.

Hydrolysis to Boronic Acid

The pinacol boronate ester is hydrolyzed under acidic conditions (1 M HCl) to yield the target boronic acid. This step proceeds quantitatively but requires careful pH adjustment to avoid decomposition of the acid-sensitive methylcarbamoyl group.

Alternative Routes: Halogen Exchange and Microwave-Assisted Synthesis

Halogen Exchange Methodology

In this method, 3-iodo-5-(N-methylaminocarbonyl)phenylboronic acid undergoes halogen exchange with potassium bromide () in the presence of a copper(I) catalyst. While less common, this approach avoids harsh lithiation conditions and is suitable for scale-up.

Limitations :

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the borylation step. For example, reacting 3,5-dibromo-N-methylbenzamide with under microwave conditions (150°C, 30 minutes) reduces reaction times and improves yields (up to 80%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for lithiation-borylation include THF and 2-methyltetrahydrofuran (2-MeTHF), which stabilize the lithium intermediate. Elevated temperatures during hydrolysis (room temperature to 40°C) enhance boronic acid formation but risk decomposition.

Catalytic Systems in Cross-Coupling

Palladium catalysts with electron-rich ligands (e.g., SPhos) improve Miyaura borylation efficiency. Adding stoichiometric potassium acetate () as a base mitigates protodeboronation side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization from ethanol/water mixtures enhances purity for analytical applications.

Spectroscopic Analysis

-

: Key peaks include δ 7.8–8.1 ppm (aromatic protons), δ 2.9 ppm (N-methyl group).

-

IR Spectroscopy : Stretching vibrations at 1340 cm (B–O) and 1650 cm (C=O).

| Parameter | Lithiation-Borylation | Suzuki-Miyaura Borylation | Halogen Exchange |

|---|---|---|---|

| Starting Material | 3,5-Dibromo-N-methylbenzamide | 3,5-Dibromo-N-methylbenzamide | 3-Iodo-N-methylbenzamide |

| Catalyst/Reagent | , | , | , |

| Yield | 60–65% | 70–75% | 50–55% |

| Reaction Time | 6–8 hours | 12 hours | 24–48 hours |

| Key Advantage | High regioselectivity | Scalability | Avoids lithiation |

| Characterization Data | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.88 g/mol |

| Melting Point | 152–154°C (decomposition) |

| (DMSO-) | δ 7.86 (d, 2H), δ 3.25 (s, 3H, N–CH) |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki–Miyaura couplings, a key reaction for forming carbon–carbon bonds.

Key Mechanistic Insights:

-

Transmetallation : The boronic acid reacts with palladium(II) intermediates to transfer the aryl group to the metal center .

-

Ortho-Substituent Effects : The bulky N-methylaminocarbonyl group at position 3 introduces steric and electronic effects. Electron-withdrawing substituents like carbonyls enhance oxidative addition rates but may slow transmetallation due to steric hindrance .

-

Boroxine Suppression : The boronic acid can form inactive boroxine trimers under anhydrous conditions. Liquid-assisted grinding (LAG) with polar additives (e.g., ethanol or water) shifts the equilibrium toward the reactive monomeric form .

Example Reaction Conditions:

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85–92 | |

| Heteroaryl chloride | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 78 |

Notable Applications :

-

Coupling with aryl halides to synthesize biphenyl derivatives for drug candidates (e.g., FimH antagonists) .

-

Synthesis of trifluoromethyl-substituted pyridylboronic esters via sequential bromination and coupling .

Bromine-Specific Reactivity

The bromine substituent at position 5 enables further functionalization through nucleophilic aromatic substitution (NAS) or transition-metal-mediated cross-couplings.

Key Reactions:

-

Buchwald–Hartwig Amination :

-

Ulmann-Type Coupling :

Limitations:

-

Steric hindrance from the boronic acid and N-methylamide groups may reduce reactivity at the bromine site.

N-Methylaminocarbonyl Group:

-

Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen-bond acceptor, influencing solubility and crystallinity .

-

Electron-Withdrawing Effect : Deactivates the aromatic ring, directing electrophilic substitution to para positions relative to the boronic acid .

Boronic Acid Stability:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

One of the most notable applications of 5-Br-3-NMCA is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds between aryl or vinyl groups. This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, making 5-Br-3-NMCA a valuable building block in organic synthesis.

Reversible Covalent Bond Formation:

The compound can form reversible covalent bonds with diols, facilitating its use in the design of biosensors and drug delivery systems. This property allows for dynamic interactions within biological systems, making it a candidate for studies involving saccharide recognition and glycoprotein targeting.

Medicinal Chemistry

Potential Drug Development:

Research indicates that compounds within the phenylboronic acid class, including 5-Br-3-NMCA, may serve as starting materials for developing novel boron-containing drugs. While specific biological activity data for this compound is limited, its structural characteristics suggest potential therapeutic applications.

Anticancer Activity:

Phenylboronic acids have been studied for their ability to enhance the efficacy of chemotherapeutic agents by improving solubility and targeting capabilities. For instance, a phenylboronic acid-based prodrug demonstrated selective cytotoxicity against cancer cells, indicating that 5-Br-3-NMCA could be explored further in cancer treatment strategies.

Antibacterial Properties:

The antibacterial activity of 5-Br-3-NMCA has been investigated, showing effectiveness against both gram-positive and gram-negative bacteria. Mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways, suggesting its potential as an antibacterial agent.

Material Science

Applications in Nanotechnology:

The unique properties of 5-Br-3-NMCA make it suitable for applications in nanotechnology, particularly in the modification of carbon nanotubes (CNTs). Research has shown that phenylboronic acids can influence the optical properties of CNTs, thus expanding their application scope in electronics and materials engineering.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Forms stable carbon-carbon bonds with aryl/vinyl groups |

| Medicinal Chemistry | Potential drug development | May enhance chemotherapeutic efficacy; targets glycoproteins |

| Antibacterial Activity | Effective against gram-positive and gram-negative bacteria | Inhibits bacterial growth through various mechanisms |

| Material Science | Modifies optical properties of carbon nanotubes | Influences electronic properties beneficial for nanotechnology |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of phenylboronic acid derivatives, including 5-Br-3-NMCA. The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value indicating effective uptake mechanisms via sugar interactions.

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of 5-Br-3-NMCA against E. coli and S. aureus. Results showed a substantial reduction in colony-forming units (CFUs), highlighting its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Suzuki-Miyaura Cross-Coupling Efficiency

- 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid: Used in the synthesis of antiviral compounds (e.g., 3-alkynyl-5-aryl-7-aza-indoles), achieving yields of 39–81% under Pd(PPh₃)₄ catalysis . The bulky N-methylaminocarbonyl group may slow transmetalation steps compared to less substituted analogs.

- Phenylboronic acid (PBA) : A benchmark in Suzuki reactions, but exhibits lower reactivity than fluorinated or fused-ring analogs. For example, 4-fluorophenylboronic acid reacts faster in propylene carbonate-based couplings .

- 3-Chlorophenylboronic acid (3-CPBA) : Similar to PBA in reactivity, but halogen substituents can influence electronic effects (e.g., electron-withdrawing Cl may enhance oxidative addition in Pd catalysis) .

Catalytic Activity

- In DMSO/DMF, phenylboronic acid shows negligible catalytic activity for hydroxymethylfurfural (HMF) production, while 2-carboxyphenylboronic acid derivatives are effective . The N-methylaminocarbonyl group in the target compound may similarly lack catalytic activity due to steric hindrance or electronic mismatch.

Solubility and Physicochemical Properties

Biological Activity

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antibacterial properties. This article synthesizes available research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is leveraged in various applications, including drug design and development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that compounds with boronic acid moieties can inhibit cancer cell proliferation through various mechanisms.

Case Study: Prostate Cancer

A study focused on a series of boronic acids demonstrated that certain derivatives exhibit significant antiproliferative activity against androgen-dependent prostate cancer cell lines (LAPC-4). The results indicated that the presence of specific substituents on the phenyl ring affects the compound's efficacy. For example, modifications leading to increased electron density enhanced activity against LAPC-4 cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | LAPC-4 |

| Reference Compound | 8.0 | LAPC-4 |

Antibacterial Activity

Boronic acids also show promise as antibacterial agents. A study on C-mannosides, which are related compounds, demonstrated enhanced antibacterial activity against uropathogenic E. coli through FimH inhibition . This suggests that similar mechanisms may be applicable to this compound.

The mechanism by which boronic acids exert antibacterial effects often involves the inhibition of bacterial adhesion and biofilm formation. In vitro studies have shown that modifications to the boronic acid structure can significantly enhance binding affinity to bacterial targets, leading to reduced virulence and infection rates .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound. Research indicates that compounds in this class can exhibit favorable absorption and distribution characteristics when optimized for delivery systems .

Summary of Findings

The biological activity of this compound is characterized by:

- Anticancer Activity : Effective against prostate cancer cell lines with specific structural modifications enhancing potency.

- Antibacterial Activity : Potentially effective against uropathogenic bacteria via mechanisms involving FimH inhibition.

- Pharmacokinetics : Favorable absorption and distribution profiles when optimized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging aryl halides and boronic acid precursors. A typical protocol involves reacting a brominated aryl halide with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of ethanol, acetic acid, and ethyl acetate at 35°C for 3 hours . Post-reaction, the product is isolated via solvent evaporation and purified by recrystallization or column chromatography using silica gel with a hexane/ethyl acetate gradient.

Q. How should this compound be purified to achieve >95% purity for research use?

- Methodology : Purification often involves sequential steps:

- Recrystallization : Use a solvent system like ethanol/water (9:1) to remove polar impurities.

- Column Chromatography : Employ silica gel (60–120 mesh) with a mobile phase of hexane:ethyl acetate (3:1), monitoring fractions via TLC (Rf ~0.3–0.4 under UV 254 nm).

- Final Purity Check : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) or ¹H NMR in DMSO-d₆ .

Q. What are the critical storage conditions to maintain stability?

- Methodology : Store at 0–6°C in a sealed, argon-purged container to prevent hydrolysis of the boronic acid group. Desiccants (e.g., molecular sieves) should be included to mitigate moisture ingress. Avoid prolonged exposure to light, as brominated aromatic compounds may undergo photodegradation .

Advanced Research Questions

Q. How can air/moisture sensitivity be managed during cross-coupling reactions?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Dry Solvents : Pre-dry solvents (e.g., THF, DMF) over molecular sieves or via distillation.

- Catalyst Optimization : Use air-stable palladium catalysts (e.g., PdCl₂(dppf)) to reduce sensitivity. Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation .

Q. What analytical techniques are most effective for structural confirmation and impurity profiling?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify key signals (e.g., boronic acid B-OH at δ 7.5–8.5 ppm; N-methyl group at δ 2.8–3.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 284.0).

- HPLC-MS : Coupled with a C18 column to separate and quantify byproducts (e.g., debrominated derivatives) .

Q. How can conflicting reactivity data in Suzuki-Miyaura couplings be resolved?

- Methodology :

- Parameter Screening : Systematically vary catalysts (Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (DME vs. toluene).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., protodeboronation species).

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to optimize temperature and stoichiometry .

Q. What strategies improve the compound’s stability in aqueous reaction media?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.